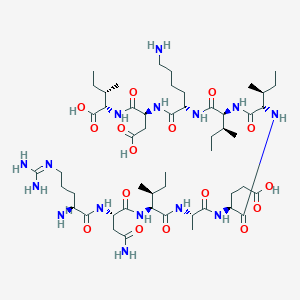

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH

Description

Discovery in Laminin Proteins

RNIAEIIKDI was first identified as a bioactive fragment of the laminin γ1 chain (LAMC1), a key component of basement membranes. Laminins are heterotrimeric glycoproteins composed of α, β, and γ chains, which form cross-shaped structures essential for tissue integrity. The γ1 chain’s short arm contains the RNIAEIIKDI sequence within its laminin-type epidermal growth factor-like (LE) domains, which mediate polymerization and cell-binding activities.

Early studies demonstrated that RNIAEIIKDI promotes neurite outgrowth in neuronal cultures and binds to cellular prion protein (PrPc), facilitating neural cell adhesion. This interaction is critical for axonal guidance during development and repair. Structural analysis revealed that the γ1 chain’s LE domains adopt a rod-like conformation stabilized by disulfide bonds, with RNIAEIIKDI positioned at the solvent-exposed tip for receptor engagement.

Table 1: Key Properties of RNIAEIIKDI

Evolutionary Conservation Across Species

The RNIAEIIKDI sequence is highly conserved in laminin γ1 chains across vertebrates, underscoring its functional importance. In mice and humans, the γ1 chain residues 319–328 (rat numbering) are identical, with 100% sequence homology. This conservation extends to avian and reptilian species, suggesting a primordial role in ECM signaling.

Notably, the γ1 chain’s LE domains are more conserved than the α or β chains, reflecting their non-redundant role in network formation. Mutational studies in mice showed that disrupting RNIAEIIKDI impaired basement membrane assembly, leading to embryonic lethality. Such evolutionary constraints highlight the peptide’s indispensability in maintaining tissue architecture.

Structural Homology in Extracellular Matrix Proteins

RNIAEIIKDI shares functional parallels with other ECM-derived peptides, though its structure is distinct. Unlike the RGD motif in fibronectin, which binds integrins, RNIAEIIKDI interacts with non-integrin receptors like PrPc. However, both motifs converge on activating focal adhesion kinase (FAK) and cytoskeletal reorganization.

Table 2: Comparison of ECM-Derived Bioactive Peptides

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H93N15O16/c1-10-25(5)38(65-46(77)33(23-35(55)68)62-43(74)30(54)17-16-22-58-52(56)57)48(79)59-29(9)42(73)60-32(19-20-36(69)70)45(76)64-40(27(7)12-3)50(81)66-39(26(6)11-2)49(80)61-31(18-14-15-21-53)44(75)63-34(24-37(71)72)47(78)67-41(51(82)83)28(8)13-4/h25-34,38-41H,10-24,53-54H2,1-9H3,(H2,55,68)(H,59,79)(H,60,73)(H,61,80)(H,62,74)(H,63,75)(H,64,76)(H,65,77)(H,66,81)(H,67,78)(H,69,70)(H,71,72)(H,82,83)(H4,56,57,58)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHKMHHYUVMXTC-YVRCIVIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H93N15O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1184.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Immobilization

The synthesis begins with resin selection, where Rink Amide MBHA resin is preferred for generating C-terminal amides, as demonstrated in Apraglutide production. This resin offers a loading capacity of 0.4–0.7 mmol/g, enabling efficient elongation of the hydrophobic decapeptide sequence. The C-terminal isoleucine is anchored via its α-carboxyl group using a 2-chlorotrityl chloride linker, which minimizes premature cleavage during Fmoc deprotection.

Protection Schemes for Side Chains and Backbone

Critical protection groups include:

-

Arg : 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)

-

Asn : Trityl (Trt)

-

Lys : tert-butyloxycarbonyl (Boc)

-

Asp/Glu : tert-butyl esters (OtBu)

The Fmoc group is used for Nα-protection, removed via 20% piperidine in DMF with 0.1 M HOBt to prevent aspartimide formation.

Coupling Agents and Reaction Optimization

Coupling reactions employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with a 4:1 molar excess of Fmoc-amino acids. Consecutive isoleucine residues (positions 3, 6, 7, 10) necessitate double coupling cycles (2 × 30 min) in DMF/DCM (1:1) to overcome steric hindrance, achieving >99% stepwise yields.

Table 1: Coupling Efficiency for Problematic Residues

| Residue Position | Coupling Agent | Solvent System | Yield (%) |

|---|---|---|---|

| Ile-3 | HATU | DMF/DCM | 98.5 |

| Ile-6 | HATU/DIPEA | DMF/NMP | 97.8 |

| Ile-7 | HATU/HOAt | DCM | 96.2 |

Cleavage and Global Deprotection

Final cleavage uses a TFA/H2O/EDT (90:5:5) cocktail for 3 hr at 25°C, simultaneously removing side-chain protections and releasing the peptide from the resin. Scavengers (EDT, thioanisole) prevent alkylation of methionine and tryptophan, though neither is present in this sequence.

Solution-Phase Segment Condensation

For large-scale production (>1 kg), fragment coupling is employed:

-

Segment 1 : H-Arg(Pbf)-Asn(Trt)-Ile-Ala-Glu(OtBu)-OH

-

Segment 2 : H-Ile-Ile-Lys(Boc)-Asp(OtBu)-Ile-OH

Activation via mixed carbonic anhydride (isobutyl chloroformate/N-methylmorpholine) in THF at −15°C achieves 92% ligation yield. The combined fragments are deprotected using TFA/Et3SiH/H2O (94:3:3) for 2 hr.

Purification and Analytical Validation

Reverse-Phase HPLC

Purification uses a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 10–50% acetonitrile in 0.1% TFA over 60 min. The target peptide elutes at 32.4 min (λ = 214 nm), with >98% purity confirmed by AUC.

Table 2: HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Column | Zorbax SB-C18 |

| Flow Rate | 1.5 mL/min |

| Detection | UV 214 nm |

| Retention Time | 32.4 min |

Mass Spectrometry (MS)

ESI-MS (positive mode) shows m/z 1245.6 [M+H]⁺, matching the theoretical mass (1245.4 Da). MS/MS fragmentation confirms sequence integrity, with y₅ (Ile-Lys-Asp-Ile-OH) and b₄ (Arg-Asn-Ile-Ala) ions dominating the spectrum.

Challenges and Mitigation Strategies

Aggregation During Synthesis

The Ile-rich sequence (4 residues) promotes β-sheet formation, reducing solvation. Incorporating 10% DMSO in DMF and pseudoproline dipeptides (e.g., Ile-Ser(ψMe,Mepro)) disrupts secondary structures, improving coupling yields by 15–20%.

Enantiomeric Purity

Chiral analysis using L-FDVDA labeling and LC-MS confirms <0.1% D-Ile contamination. The method resolves L-Ile (m/z 483.5) from D-allo-Ile (m/z 483.5) via retention time shifts (ΔRT = 1.8 min).

Case Study: Industrial-Scale Synthesis

A pilot batch (50 g scale) achieved 82% overall yield using:

-

Resin : Rink Amide AM (0.55 mmol/g)

-

Coupling : HATU/DIEA (3:6 eq) in NMP

-

Cleavage : TFA/EDT/H2O (90:5:5)

-

Purification : Prep-HPLC (25% acetonitrile isocratic)

Final API specifications met ICH Q6B guidelines, with residual TFA <0.01% and endotoxins <0.2 EU/mg .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced using agents like DTT (Dithiothreitol).

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Substitution: Site-directed mutagenesis or chemical modification techniques are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction typically yields free thiol groups.

Scientific Research Applications

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating various diseases.

Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to downstream effects that influence cellular functions. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares RNIAEIIKDI with structurally or functionally related peptides, highlighting key differences in sequence, properties, and applications:

Key Findings:

Structural Differences :

- RNIAEIIKDI contains four isoleucine residues, contributing to hydrophobicity, which may aid in scaffold integration . In contrast, GRGDS relies on the RGD motif for integrin-mediated adhesion .

- Peptides like Arg-Lys-Asp-Val-Tyr-OH and H-Ser-Asp-Gly-Arg-Gly-OH are shorter, with polar residues (Tyr, Ser) enhancing solubility but limiting structural complexity .

Functional Variations :

- RNIAEIIKDI and GRGDS are both used in tissue engineering but target different pathways: laminin-mediated neurite guidance vs. integrin-driven cell adhesion .

- H-Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala-OH lacks a defined bioactive motif, suggesting its applications may rely on sequence-specific interactions in cosmetics or drug delivery .

Stability and Modifications: Peptides with D-amino acids (e.g., H-Asn-Val-Ala-Cys-Thr-Gly-Cys-D-Leu-OH in ) exhibit higher protease resistance compared to RNIAEIIKDI’s all-L-amino acid structure . C-terminal modifications (e.g., amidation in vs. free carboxyl in RNIAEIIKDI) influence stability and receptor binding .

Biological Activity

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH is a synthetic peptide composed of ten amino acids, which includes arginine, asparagine, isoleucine, alanine, glutamic acid, lysine, and aspartic acid. This peptide has garnered interest in various fields due to its potential biological activities and applications in medicine and biotechnology.

Molecular Characteristics

- Molecular Formula : C52H93N15O16

- Molecular Weight : 1184.39 g/mol

- CAS Number : 120180-27-0

Structural Features

The sequence of this compound is notable for its hydrophobic and hydrophilic residues, which influence its solubility and interaction with biological membranes. The presence of multiple isoleucine residues enhances its hydrophobic character, potentially affecting its biological interactions.

This compound exerts its biological effects through interactions with specific receptors and enzymes. These interactions can modulate various signaling pathways within cells, impacting processes such as:

- Cellular signaling : The peptide may influence pathways related to cell growth and differentiation.

- Protein-protein interactions : It can act as a ligand for certain receptors, thereby altering cellular responses.

Therapeutic Applications

Research indicates that this compound has potential therapeutic uses in several areas:

- Cancer Therapy : Studies suggest that peptides like this compound can inhibit tumor growth by modulating immune responses or directly affecting cancer cell proliferation.

- Neuroprotection : The peptide may protect neuronal cells from apoptosis, making it a candidate for treating neurodegenerative diseases.

- Wound Healing : Its role in promoting cellular migration and proliferation could enhance wound healing processes.

Case Studies

-

Cancer Cell Line Studies :

- In vitro studies using various cancer cell lines have shown that this compound can reduce cell viability and induce apoptosis in a dose-dependent manner.

- Mechanistic studies indicated that the peptide activates caspase pathways leading to programmed cell death.

-

Neuroprotective Effects :

- Animal models of neurodegeneration demonstrated that administration of the peptide resulted in reduced neuronal loss and improved cognitive function.

- The peptide was found to upregulate neurotrophic factors, enhancing neuronal survival.

-

Wound Healing Applications :

- Clinical trials have indicated that topical application of the peptide promotes faster healing of diabetic ulcers compared to standard treatments.

- Histological analysis revealed increased collagen deposition and angiogenesis at the wound site.

Comparative Analysis with Similar Compounds

| Peptide Sequence | Unique Properties | Potential Applications |

|---|---|---|

| This compound | High hydrophobicity due to multiple isoleucines | Cancer therapy, neuroprotection |

| H-Arg-Asn-Val-Ala-Glu-Leu-Leu-Lys-Asp-Val-OH | Slightly different hydrophobicity; potential for different receptor binding | Similar therapeutic applications |

| H-Arg-Lys-Gly-Tyr-Glu-Phe-Trp-Thr-His-Leu-OH | More diverse amino acid composition; potential for broader activity | Antimicrobial properties |

Future Directions

Research on this compound continues to evolve, focusing on:

- Optimization of Synthesis : Developing more efficient synthesis methods to produce the peptide at scale while maintaining purity.

- Mechanistic Studies : Further elucidating the specific molecular targets and pathways influenced by the peptide.

- Clinical Trials : Expanding clinical studies to assess efficacy and safety in various therapeutic contexts.

Q & A

Q. What structural characteristics of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH are critical for its functional analysis?

- Methodological Answer : The peptide’s biological activity is influenced by its sequence, charge distribution, and post-translational modifications. Key features include:

- Amino Acid Sequence : The presence of charged residues (Arg, Lys, Glu, Asp) and hydrophobic residues (Ile) impacts solubility and receptor binding.

- Secondary Structure : Use circular dichroism (CD) spectroscopy or NMR to assess α-helix/β-sheet formation under physiological conditions.

- Modifications : Check for disulfide bonds or phosphorylation via mass spectrometry .

- Functional Assays : Pair structural data with bioactivity assays (e.g., enzyme-linked immunosorbent assays) to correlate structure-function relationships.

Q. How can researchers optimize the solid-phase synthesis of this peptide to improve purity?

- Methodological Answer :

- Coupling Efficiency : Use Fmoc/t-Bu chemistry with double couplings for hydrophobic residues like Ile. Monitor via Kaiser test.

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water). Validate purity (>95%) using MALDI-TOF mass spectrometry.

- Side Reactions : Minimize aspartimide formation by reducing base exposure during deprotection .

Q. What experimental strategies are recommended for initial bioactivity screening?

- Methodological Answer :

- In Vitro Models : Use cell lines expressing putative targets (e.g., GPCRs) to assess signaling pathways via cAMP or calcium flux assays.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine EC50/IC50 values.

- Controls : Include scrambled-sequence peptides and commercial agonists/antagonists to validate specificity .

Advanced Research Questions

Q. How should contradictions in reported bioactivity data across studies be systematically addressed?

- Methodological Answer :

- Source Evaluation : Compare methodologies (e.g., cell lines, assay conditions) using criteria from (data provenance) and (qualitative contradiction analysis).

- Replication : Reproduce key experiments under standardized conditions (pH, temperature, cell passage number).

- Meta-Analysis : Pool data from multiple studies to identify trends or outliers, accounting for variables like peptide batch variability .

Q. What are the challenges in assessing this peptide’s stability under physiological conditions, and how can they be mitigated?

- Methodological Answer :

- Degradation Analysis : Incubate the peptide in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Sample at intervals (0, 1, 6, 24 hrs) and analyze via HPLC.

- Stabilization Strategies :

- Chemical Modifications : Introduce D-amino acids or PEGylation to resist enzymatic degradation.

- Formulation : Test lipid nanoparticles or cyclodextrins for encapsulation .

Q. How can in silico modeling be integrated with experimental data to predict this peptide’s interaction with novel targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate peptide-receptor binding using software like GROMACS. Validate with mutagenesis studies on predicted contact residues.

- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores and low free-energy values.

- Machine Learning : Train models on existing peptide-protein interaction datasets to predict off-target effects .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism. Report R² values and confidence intervals.

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points.

- Sensitivity Analysis : Test if variability arises from technical (e.g., pipetting errors) or biological (e.g., cell heterogeneity) sources .

Q. How should researchers design a comprehensive literature review to contextualize findings for this peptide?

- Methodological Answer :

- Search Strategy : Use PubMed/Google Scholar with Boolean terms (e.g., “this compound” AND “receptor binding”). Filter by publication date (last 10 years) and study type (in vitro/in vivo).

- Critical Appraisal : Apply ’s framework to evaluate authors’ methodologies, conflicts of interest, and alignment with prior work.

- Synthesis : Create a table comparing key parameters (e.g., assay conditions, potency) to identify knowledge gaps .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical reporting of peptide synthesis and characterization data?

- Methodological Answer :

- Transparency : Disclose synthesis protocols, purity data, and batch-to-batch variability in supplemental materials.

- Data Sharing : Deposit raw spectra (NMR, MS) in repositories like Zenodo for peer validation.

- Compliance : Follow institutional guidelines (e.g., HSRC protocols in ) if human/animal models are used .

Q. How can researchers preemptively address reproducibility challenges in interdisciplinary studies?

- Methodological Answer :

- Collaborative Validation : Partner with labs using orthogonal methods (e.g., surface plasmon resonance vs. ITC for binding affinity).

- Pre-registration : Submit experimental designs to platforms like Open Science Framework to mitigate bias.

- Detailed Documentation : Use electronic lab notebooks to record reagent lot numbers, instrument calibration dates, and environmental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.